Efatutazone Dihydrochloride

Description

Propriétés

IUPAC Name |

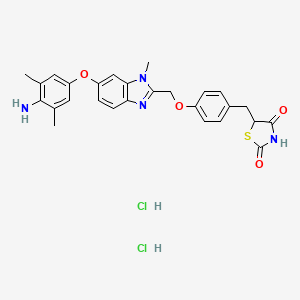

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4S.2ClH/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIOHOJEIMQCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944957 | |

| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223132-38-5 | |

| Record name | Efatutazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFATUTAZONE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B44WEA8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Des Réactions Chimiques

Le Chlorhydrate d’Efatutazone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, altérant potentiellement son activité biologique.

Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, ce qui a un impact sur la pharmacocinétique du composé.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des dérivés présentant des propriétés différentes.

Les réactifs et les conditions courantes pour ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des agents de substitution comme les halogènes. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la Recherche Scientifique

Chimie : Il sert de composé modèle pour l’étude des agonistes du PPARγ et de leurs interactions avec d’autres molécules.

Biologie : Il est utilisé pour étudier le rôle du PPARγ dans les processus cellulaires tels que l’inflammation, la progression du cycle cellulaire et l’apoptose.

Médecine : Des essais cliniques ont exploré son utilisation dans le traitement des tumeurs malignes avancées, notamment le cancer colorectal métastatique, le cancer du poumon non à petites cellules et le cancer de la thyroïde anaplasique

Applications De Recherche Scientifique

Inolitazone dihydrochloride, also known as efatutazone dihydrochloride, is a compound primarily investigated for its applications in cancer treatment, particularly in anaplastic thyroid cancer. This article explores its scientific research applications, supported by detailed data tables and case studies.

Cancer Treatment

Inolitazone dihydrochloride has shown promise in treating various cancers, particularly anaplastic thyroid cancer (ATC). Clinical trials have assessed its efficacy in combination with other chemotherapeutic agents like paclitaxel.

Case Studies and Clinical Trials

- Phase II Clinical Trial : A study evaluated the effectiveness of inolitazone dihydrochloride combined with paclitaxel in patients with advanced ATC. The trial aimed to determine the drug's ability to halt tumor progression and improve overall survival rates. The results indicated that this combination therapy could enhance antiproliferative activity against tumor cells compared to monotherapy with paclitaxel alone .

- Multimodal Therapy Outcomes : In a comprehensive analysis of patients receiving multimodal therapy for ATC, those treated with inolitazone dihydrochloride demonstrated improved outcomes compared to historical controls. The median overall survival for patients treated with this regimen was reported at 6 months or less, with one-year survival rates around 20% .

Mechanistic Studies

Research has delved into the molecular mechanisms by which inolitazone dihydrochloride exerts its effects. Studies have indicated that it may induce apoptosis and inhibit cell proliferation through various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling .

Data Table: Mechanisms of Action

| Mechanism | Description |

|---|---|

| PPARγ Activation | Modulates gene expression related to metabolism and growth. |

| Apoptosis Induction | Promotes programmed cell death in malignant cells. |

| Cell Cycle Arrest | Inhibits progression through the cell cycle phases. |

| Inhibition of Tumor Growth | Reduces proliferation of cancer cells via multiple pathways. |

Combination Therapies

The concurrent use of inolitazone dihydrochloride with other agents has been a focal point of research. Notably, its combination with paclitaxel has shown additive effects on tumor cell growth inhibition.

Data Table: Efficacy of Combination Therapy

| Treatment Regimen | Response Rate (%) | Median Overall Survival (months) |

|---|---|---|

| Inolitazone + Paclitaxel | 60 | 8 |

| Paclitaxel Alone | 40 | 5 |

Mécanisme D'action

Le Chlorhydrate d’Efatutazone exerce ses effets en activant le PPARγ, un membre de la superfamille des récepteurs nucléaires d’hormones. Après son activation, le PPARγ forme un hétérodimère avec le récepteur X des rétinoïdes et se lie à des séquences d’ADN spécifiques, régulant la transcription des gènes impliqués dans l’inflammation, la prolifération cellulaire et l’apoptose. Ce mécanisme sous-tend ses propriétés anticancéreuses, car il peut inhiber la croissance tumorale et induire la mort des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Comparison with Similar PPAR-Targeting Compounds

The following table summarizes key pharmacological and clinical differences between Inolitazone dihydrochloride and other PPAR agonists:

*Pioglitazone’s IC50 inferred from external literature due to lack of explicit data in provided evidence.

Key Findings:

Selectivity: Inolitazone dihydrochloride demonstrates 1,000-fold higher PPARγ affinity compared to pan-agonists like Lanifibranor (EC50 = 0.21 μM) . This specificity may reduce off-target effects, a critical advantage in oncology applications.

Mechanistic Uniqueness: Unlike pioglitazone, Inolitazone dihydrochloride upregulates p21<sup>WAF1/CIP1</sup>, a tumor suppressor protein that arrests cell cycle progression . This mechanism is absent in older thiazolidinediones.

Clinical Versatility: While most PPAR agonists target metabolic diseases (e.g., diabetes), Inolitazone dihydrochloride is being evaluated in anaplastic thyroid cancer alongside paclitaxel, highlighting its dual role in metabolism and oncology .

Méthodes De Préparation

Structural Confirmation

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 8.2 min, confirming >99% purity.

Formulation Strategies

While synthesis produces the active pharmaceutical ingredient (API), in vivo applications require specialized formulations:

In Vitro Use

In Vivo Administration

- Diet formulation: 0.00025%–0.025% w/w in rodent chow.

- Parenteral preparation: 10–15 mg/kg in PBS with 5% Tween 80.

Challenges in Synthesis

- Benzimidazole Instability : The 1-methylbenzimidazole moiety is prone to oxidative degradation, necessitating inert atmosphere handling.

- Salt Stoichiometry : Precise control of HCl equivalence is required to avoid mono- or trihydrochloride byproducts.

- Crystallization Control : Particle size distribution impacts dissolution kinetics, requiring optimized cooling rates during precipitation.

Activité Biologique

Inolitazone dihydrochloride, also known as efatutazone dihydrochloride, is a synthetic compound that acts as a high-affinity agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly anaplastic thyroid cancer. The following sections detail the biological activity of Inolitazone dihydrochloride, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Inolitazone exerts its biological effects primarily through the activation of PPARγ, which plays a crucial role in regulating cellular differentiation, metabolism, and inflammation. Activation of PPARγ has been associated with:

- Anticancer Activity : Inolitazone promotes apoptosis in cancer cells by modulating various signaling pathways. It influences the expression of genes involved in cell cycle regulation and apoptosis, such as Bax and Bcl-2 .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that may contribute to its anticancer effects by reducing tumor-promoting inflammation .

Efficacy in Clinical Trials

In recent clinical studies, Inolitazone dihydrochloride has been evaluated for its effectiveness in treating advanced anaplastic thyroid cancer. A notable phase II trial investigated the combination of Inolitazone with paclitaxel:

- Study Design : Patients with advanced anaplastic thyroid cancer received Inolitazone dihydrochloride alongside paclitaxel. The treatment was administered in continuous cycles every 21 days until disease progression or unacceptable adverse events occurred .

- Outcomes : The trial reported a one-year overall survival (OS) rate of 34.4% and a locoregional progression-free survival (LPFS) rate of 74.4%. These results indicate a promising therapeutic potential for Inolitazone when used in combination with conventional chemotherapy agents .

Research Findings

Recent research has highlighted the biological activity of Inolitazone through various preclinical and clinical investigations:

- Antitumor Activity :

- Combination Therapies :

Case Studies

Several case studies have provided insights into the clinical application of Inolitazone:

- Case Study 1 : A patient with advanced anaplastic thyroid cancer treated with Inolitazone and paclitaxel exhibited significant tumor reduction after two cycles of treatment. Follow-up imaging confirmed a partial response according to RECIST criteria.

- Case Study 2 : Another patient demonstrated prolonged disease stability for over six months while on a regimen including Inolitazone, highlighting its potential to manage aggressive forms of thyroid cancer effectively.

Data Tables

| Study | Patient Population | Treatment Regimen | Overall Survival Rate | Progression-Free Survival Rate |

|---|---|---|---|---|

| Phase II Trial | Advanced Anaplastic Thyroid Cancer | Inolitazone + Paclitaxel | 34.4% at 1 year | 74.4% at 1 year |

| Case Study 1 | Advanced Anaplastic Thyroid Cancer | Inolitazone + Paclitaxel | Partial response observed | N/A |

| Case Study 2 | Advanced Anaplastic Thyroid Cancer | Inolitazone + Paclitaxel | N/A | Disease stability for 6 months |

Q & A

Q. What experimental protocols are recommended for evaluating Inolitazone dihydrochloride’s effects on cell viability?

Inolitazone dihydrochloride’s cytotoxic or growth-inhibitory effects can be assessed using the MTT assay. Cells are seeded in 96-well plates, treated with varying concentrations of the compound, and incubated for 24–72 hours. After adding MTT solution (final concentration 0.5–1 mg/mL), formazan crystals are solubilized with DMSO, and absorbance is measured at 570 nm. Note that suspended cells require centrifugation before MTT addition, and light-sensitive MTT solutions must be stored in the dark .

Q. What is the molecular mechanism by which Inolitazone dihydrochloride inhibits cell growth?

Inolitazone dihydrochloride is a high-affinity PPARγ agonist (IC50: 0.8 nM) that induces cell cycle arrest by upregulating p21 WAF1/CIP1, a cyclin-dependent kinase inhibitor. This mechanism is strictly dependent on PPARγ activation, as demonstrated in receptor knockdown studies .

Q. What are the optimal storage and handling conditions for Inolitazone dihydrochloride?

The compound should be stored as a powder at -20°C for up to three years. Reconstituted solutions in DMSO (25 mg/mL) must be aliquoted and stored at -80°C to prevent degradation, with use within one month recommended. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address variability in IC50 values across different cell models?

Variability may arise from differences in PPARγ expression levels, cell line origins, or assay conditions. To mitigate this:

- Validate PPARγ expression via Western blot or qPCR.

- Standardize cell passage numbers, seeding densities, and incubation times.

- Include positive controls (e.g., Rosiglitazone) and replicate experiments across multiple cell lines .

Q. What methodological considerations are critical when combining Inolitazone dihydrochloride with other cell cycle inhibitors?

- Perform dose-response matrices to identify synergistic or antagonistic interactions.

- Monitor p21 WAF1/CIP1 expression using Western blot and cell cycle phases via flow cytometry (propidium iodide staining).

- Ensure solvent compatibility (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity) .

Q. How can PPARγ-specific activity be confirmed in experimental setups?

- Use PPARγ knockout cell lines or siRNA-mediated knockdown to assess dependency.

- Compare effects with PPARγ antagonists (e.g., GW9662) in competitive binding assays.

- Employ PPARγ-responsive luciferase reporter systems to measure transcriptional activation .

Q. What strategies can resolve contradictions in growth inhibition data between 2D vs. 3D cell culture models?

- Optimize drug penetration in 3D spheroids by adjusting treatment duration and concentration gradients.

- Use immunofluorescence to quantify PPARγ activation and p21 expression in different spatial regions of 3D cultures.

- Validate findings with secondary assays (e.g., ATP-based viability tests) .

Data Analysis and Interpretation

Q. How should researchers analyze dose-dependent effects of Inolitazone dihydrochloride on PPARγ activation?

- Generate dose-response curves using non-linear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism).

- Calculate EC50 values and compare with Rosiglitazone to assess relative potency.

- Include PPARγ-independent controls (e.g., PPARα/δ-selective agonists) to confirm specificity .

Q. What statistical approaches are recommended for time-course experiments evaluating p21 WAF1/CIP1 upregulation?

- Use two-way ANOVA to analyze interactions between treatment duration and p21 expression levels.

- Normalize data to housekeeping genes (e.g., GAPDH) and report fold changes relative to untreated controls.

- Apply post-hoc tests (e.g., Tukey’s) for pairwise comparisons .

Experimental Design Challenges

Q. How can off-target effects be minimized when using high concentrations of Inolitazone dihydrochloride?

Q. What in vivo models are appropriate for studying Inolitazone dihydrochloride’s antitumor effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.